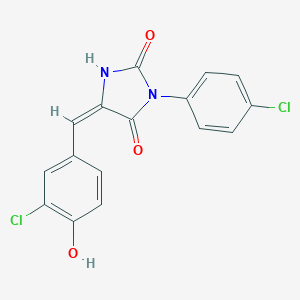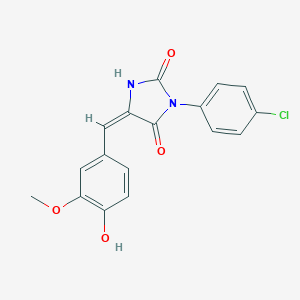![molecular formula C10H12ClNO2S B305778 N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B305778.png)
N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide, also known as CPHEN, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfhydryl-containing compounds, which have been shown to possess a wide range of biological activities.
作用機序
The mechanism of action of N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide is not fully understood. However, it has been shown to act as a scavenger of reactive oxygen species (ROS) and to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2). These actions may contribute to its antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to protect against oxidative stress and inflammation, and to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One advantage of using N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide in lab experiments is its well-established synthesis method. This allows for reliable production of the compound for use in experiments. However, one limitation is that the mechanism of action of N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide. One area of interest is its potential use in the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration method for N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide in this context. Another area of interest is its potential use in cancer treatment. Future studies could investigate the mechanism of action of N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide in cancer cells and its potential as a therapeutic agent. Additionally, studies could investigate the potential use of N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide in the treatment of other diseases, such as Parkinson's disease.
合成法
The synthesis of N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide involves the reaction of 3-chloroaniline with 2-mercaptoethanol in the presence of acetic anhydride. The resulting product is then treated with acetic acid to yield N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide. This synthesis method has been well-established and has been used in numerous studies to produce N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide.
科学的研究の応用
N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide has been studied extensively for its potential therapeutic applications. It has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties. These properties make it a potential candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
特性
製品名 |
N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide |
|---|---|
分子式 |
C10H12ClNO2S |
分子量 |
245.73 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-2-(2-hydroxyethylsulfanyl)acetamide |
InChI |
InChI=1S/C10H12ClNO2S/c11-8-2-1-3-9(6-8)12-10(14)7-15-5-4-13/h1-3,6,13H,4-5,7H2,(H,12,14) |
InChIキー |
UVCAKPBQFXMWQC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSCCO |
正規SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305696.png)

![(3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B305699.png)
![Methyl 4-(5-{[3-(3-methoxypropyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B305701.png)
![5-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305703.png)


![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305706.png)

![3-(4-chlorophenyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305709.png)

![3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305711.png)

![N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305717.png)